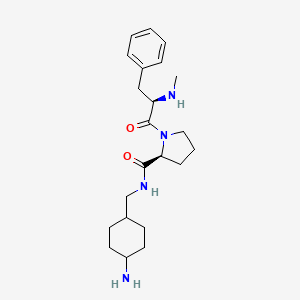

Methyl-phe-pro-amino-cyclohexylglycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L-371912 est un inhibiteur de site actif de petite molécule ciblant principalement la thrombine, une sérine protéase impliquée dans la cascade de coagulation sanguine . Il est connu pour son rôle d'inhibiteur de la thrombine, ce qui en fait un candidat potentiel pour des applications thérapeutiques dans les maladies cardiovasculaires, en particulier dans la prévention et le traitement de la thrombose .

Méthodes De Préparation

La préparation de L-371912 implique des voies de synthèse qui incluent la formation d'un analogue de déscetoamide. La synthèse implique généralement la réaction de dérivés d'acides aminés spécifiques avec d'autres réactifs chimiques dans des conditions contrôlées . Les méthodes exactes de production industrielle ne sont pas largement documentées, mais la synthèse suit généralement les protocoles standard de chimie organique pour créer des molécules complexes.

Analyse Des Réactions Chimiques

L-371912 subit diverses réactions chimiques, se concentrant principalement sur son interaction avec la thrombine. Le composé inhibe la thrombine via un processus en une étape, formant un complexe stable avec l'enzyme . Les réactifs courants utilisés dans ces réactions comprennent des analogues de l'état de transition alpha-cétoamide, qui aident à la formation du complexe thrombine-inhibiteur . Le principal produit formé à partir de ces réactions est un complexe stable thrombine-inhibiteur, qui inhibe efficacement l'activité de l'enzyme .

Applications de la recherche scientifique

L-371912 a des applications significatives dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. Son application principale est l'étude de l'inhibition de la thrombine, qui est cruciale pour comprendre et développer des traitements pour les maladies cardiovasculaires . Le composé est également utilisé dans la recherche axée sur la coagulation sanguine et le développement d'agents antithrombotiques . De plus, L-371912 sert d'outil précieux pour étudier les voies cinétiques et les mécanismes de l'inhibition de la thrombine .

Mécanisme d'action

Le mécanisme d'action de L-371912 implique sa liaison sélective au site actif de la thrombine. Le composé induit une transition lente à rapide de la thrombine en se liant sélectivement à un conformère spécifique de l'enzyme . Cette liaison entraîne la formation d'un complexe stable thrombine-inhibiteur, inhibant efficacement l'activité de l'enzyme et empêchant la conversion du fibrinogène en fibrine, une étape clé de la coagulation sanguine .

Applications De Recherche Scientifique

L-371912 has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the study of thrombin inhibition, which is crucial for understanding and developing treatments for cardiovascular diseases . The compound is also used in research focused on blood coagulation and the development of antithrombotic agents . Additionally, L-371912 serves as a valuable tool in studying the kinetic pathways and mechanisms of thrombin inhibition .

Mécanisme D'action

The mechanism of action of L-371912 involves its selective binding to the active site of thrombin. The compound induces a slow to fast transition of thrombin by binding selectively to a specific conformer of the enzyme . This binding results in the formation of a stable thrombin-inhibitor complex, effectively inhibiting the enzyme’s activity and preventing the conversion of fibrinogen to fibrin, a key step in blood coagulation .

Comparaison Avec Des Composés Similaires

L-371912 est comparé à d'autres inhibiteurs de la thrombine similaires, tels que L-370518 et L-372051 . Ces composés partagent des mécanismes d'action similaires mais diffèrent dans leur puissance et leur cinétique de liaison. Par exemple, L-370518 est un inhibiteur puissant et sélectif de la thrombine avec un processus de liaison en deux étapes, tandis que L-371912 inhibe la thrombine via un processus en une étape . La singularité de L-371912 réside dans son mécanisme de liaison plus simple et son efficacité en tant qu'inhibiteur de la thrombine .

Des composés similaires comprennent:

- L-370518

- L-372051

- L-372228

Ces composés, comme L-371912, sont précieux dans l'étude et le développement d'agents antithrombotiques et fournissent des informations sur les mécanismes d'inhibition de la thrombine.

Propriétés

Formule moléculaire |

C22H34N4O2 |

|---|---|

Poids moléculaire |

386.5 g/mol |

Nom IUPAC |

(2S)-N-[(4-aminocyclohexyl)methyl]-1-[(2R)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C22H34N4O2/c1-24-19(14-16-6-3-2-4-7-16)22(28)26-13-5-8-20(26)21(27)25-15-17-9-11-18(23)12-10-17/h2-4,6-7,17-20,24H,5,8-15,23H2,1H3,(H,25,27)/t17?,18?,19-,20+/m1/s1 |

Clé InChI |

MDSVGJAUFNXYRR-TUNPWDSISA-N |

SMILES isomérique |

CN[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)NCC3CCC(CC3)N |

SMILES canonique |

CNC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NCC3CCC(CC3)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-Amino-9-bromo-2-aza-7-azoniatricyclo[6.3.1.04,12]dodeca-1(11),2,4(12),7,9-pentaen-11-ol](/img/structure/B10850390.png)

![3-[2-(Azacycloundec-6-en-1-yl)-ethyl]-5H-pyrido[4,3-b]indole](/img/structure/B10850422.png)

![6-Amino-2-[[2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[5-(diaminomethylideneamino)-2-(2-methylbutanoylamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]hexanamide](/img/structure/B10850442.png)